molecular formula C13H11NO2 B1269173 2-(Pyridin-2-ylmethoxy)benzaldehyde CAS No. 54402-61-8

2-(Pyridin-2-ylmethoxy)benzaldehyde

Cat. No. B1269173
Key on ui cas rn: 54402-61-8
M. Wt: 213.23 g/mol
InChI Key: LWNJUMGCXIAKPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04600719

Procedure details

12.2 g of salicylaldehyde and 16.4 g of 2-(chloromethyl)-pyridine-hydrochloride are, after the addition of 55.2 g of potassium carbonate and 0.2 g of potassium iodide in 200 ml of isopropanol, refluxed for 12 hours with thorough stirring. The hot reaction mixture is filtered, and concentrated in vacuo. The residue is dissolved in 100 ml of chloroform, and the solution extracted with 2N sodium hydroxide solution and then with water. The chloroform solution is subsequently dried over anhydrous sodium sulphate, and concentrated in vacuo. The oil remaining is dissolved in benzene, and filtered through 200 g of aluminium oxide (2% water). The filtrates are concentrated by evaporation, and the residue distilled in high vacuum to obtain 2-(2-pyridylmethoxy)-benzaldehyde as colourless viscous oil, B.P. 135°-164°/0.04 Torr, which, after solidification, melts at 69°-71°. This substance is heated for 30 minutes at 300° in a nitrogen atmosphere; after cooling, it is dissolved in methylene chloride, and the solution filtered through aluminium oxide (2% water). From the filtrate there is obtained 2-(2-benzofuranyl)-pyridine in the form of yellowish crystals, M.P. 86°-87° (from isopropanol).
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step Two
Quantity
55.2 g
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].Cl.Cl[CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>C(O)(C)C>[N:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[CH2:12][O:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[CH:1]=[O:9] |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Step Two
Name
Quantity
16.4 g
Type
reactant
Smiles
Cl.ClCC1=NC=CC=C1
Step Three
Name
Quantity
55.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.2 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 12 hours with thorough stirring
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The hot reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 100 ml of chloroform
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with 2N sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform solution is subsequently dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The oil remaining is dissolved in benzene
FILTRATION
Type
FILTRATION
Details
filtered through 200 g of aluminium oxide (2% water)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrates are concentrated by evaporation
DISTILLATION
Type
DISTILLATION
Details
the residue distilled in high vacuum

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)COC1=C(C=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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